BX471 BX471 BX471 is a potent, selective non-peptide CCR1 antagonist (Ki = 1 nM for human CCR1); exhibits 250-fold selectivity for CCR1 over CCR2, CCR5 and CXCR4.IC50 value: 1 nM(Ki) [1]Target: CCR1BX471 inhibits MIP-α/CCL3-induced intracellular Ca2+ mobilization. BX471 is orally active; effectively reduces disease severity in a rat model of multiple sclerosis. Decreases renal fibrosis in a mouse model of obstructive nephropathy.
Brand Name: Vulcanchem
CAS No.: 217645-70-0
VCID: VC0003889
InChI: InChI=1S/C21H24ClFN4O3/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29)/t14-/m1/s1
SMILES: CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F
Molecular Formula: C21H24ClFN4O3
Molecular Weight: 434.9 g/mol

BX471

CAS No.: 217645-70-0

Cat. No.: VC0003889

Molecular Formula: C21H24ClFN4O3

Molecular Weight: 434.9 g/mol

* For research use only. Not for human or veterinary use.

BX471 - 217645-70-0

CAS No. 217645-70-0
Molecular Formula C21H24ClFN4O3
Molecular Weight 434.9 g/mol
IUPAC Name [5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea
Standard InChI InChI=1S/C21H24ClFN4O3/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29)/t14-/m1/s1
Standard InChI Key XQYASZNUFDVMFH-CQSZACIVSA-N
Isomeric SMILES C[C@@H]1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F
SMILES CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F
Canonical SMILES CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F
Appearance Assay:≥98%A crystalline solid

Pharmacodynamic and Pharmacokinetic Characteristics

Pharmacokinetics and Metabolism

BX471 exhibits linear pharmacokinetics with dose-proportional exposure. In healthy volunteers, a single 600 mg oral dose achieved a peak plasma concentration (Cₘₐₓ) of 1.2 µg/mL within 2–3 hours, with a terminal half-life of 6–8 hours . Steady-state concentrations are reached after 3 days of twice-daily dosing, with minimal accumulation . Metabolism occurs primarily via hepatic cytochrome P450 enzymes (CYP3A4/5), yielding inactive metabolites excreted renally. No clinically significant drug-drug interactions have been reported, though coadministration with CYP3A4 inhibitors may require dose adjustments.

Preclinical Research Findings

Renal Fibrosis and Obstructive Nephropathy

Unilateral ureteral obstruction (UUO) in mice induces progressive renal fibrosis via CCR1-dependent macrophage infiltration. BX471 (10 mg/kg/day orally) reduced interstitial fibrosis by 50% at day 7, as quantified by collagen deposition (Sirius red staining) . Mechanistically, it suppressed transforming growth factor-β (TGF-β) and α-smooth muscle actin (α-SMA) expression, key drivers of fibroblast activation .

Adverse Event Profile

In phase I trials, BX471 was well-tolerated. Common adverse events included mild headache (15%) and gastrointestinal discomfort (12%), resolving without intervention . No serious adverse events or dose-limiting toxicities were reported.

Mechanisms of Action in Inflammatory Diseases

Neutrophil and Monocyte Recruitment

CCR1 antagonism disrupts chemokine gradients critical for leukocyte trafficking. In sepsis, BX471 reduces neutrophil adhesion to endothelial cells by downregulating integrin αMβ2 (Mac-1) expression . Similarly, in renal fibrosis, it inhibits monocyte-derived macrophage accumulation by blocking CCL5-CCR1 interactions .

Modulation of Fibrotic Pathways

BX471’s anti-fibrotic effects involve dual mechanisms: (1) direct inhibition of CCR1 on fibroblasts, reducing their migration and collagen synthesis, and (2) indirect suppression of profibrotic cytokines (e.g., TGF-β) released by infiltrating macrophages . In UUO mice, these mechanisms synergistically attenuated tubular atrophy and interstitial fibrosis .

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